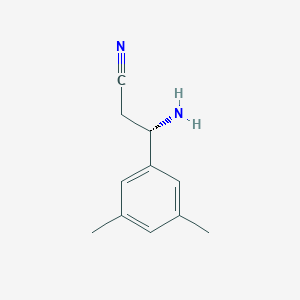
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: , also known by its chemical formula C₁₁H₁₄N₂ , is a chiral compound with interesting properties. It belongs to the class of nitriles and contains an amino group. The compound’s structure consists of a three-carbon backbone with a nitrile group (CN) and a dimethylphenyl group attached.
Preparation Methods
Synthetic Routes::
Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN). In the case of our compound, an appropriate aldehyde or ketone precursor reacts with ammonia and HCN to form the nitrile.
Alkylation of Amines: Another approach is the alkylation of an amine with a suitable alkyl halide, followed by nitrile formation. The chiral center can be introduced during this step.
Chiral Pool Synthesis: Starting from a chiral precursor, such as a natural amino acid, the compound can be synthesized via a series of reactions.
Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency, yield, and purity.
Chemical Reactions Analysis
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of imines or amides.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products: The major products depend on the specific reaction conditions and the starting materials.
Scientific Research Applications
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: finds applications in:
Medicinal Chemistry: It could serve as a building block for drug development due to its chiral nature and potential biological activity.
Organic Synthesis: Researchers use it to create more complex molecules.
Catalysis: The compound might act as a ligand in asymmetric catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
- Explore further to identify additional related compounds.
3-(Dimethylamino)propanenitrile: (CAS: 1738-25-6) .
Remember that research on this compound continues, and its applications may evolve over time
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
MEFKFTAICBLCCZ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](CC#N)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


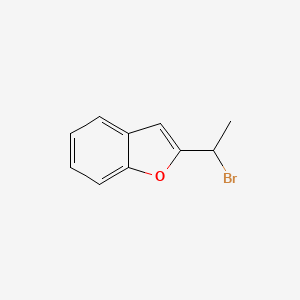
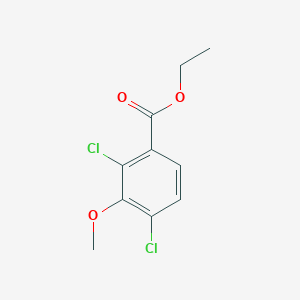
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
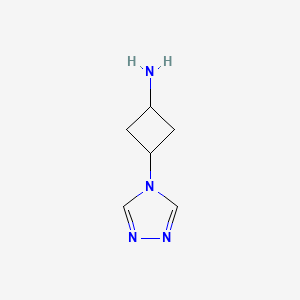


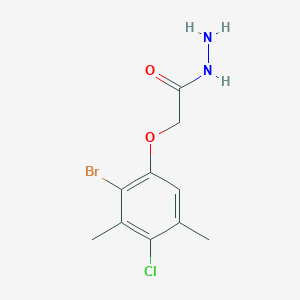
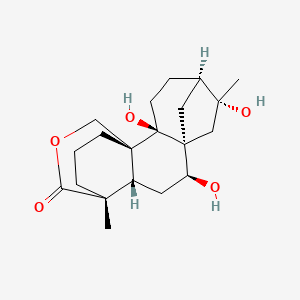

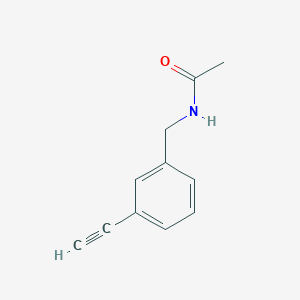

![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
